molecular formula C13H20N2O B6295086 (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide CAS No. 2226371-98-6

(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide

Cat. No.: B6295086
CAS No.: 2226371-98-6
M. Wt: 220.31 g/mol
InChI Key: PXPSPBKAWKBCMJ-ZDUSSCGKSA-N
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Description

(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide is a chiral acetamide derivative characterized by its stereospecific (S)-configuration at the 1-position of the propyl chain. The molecule features:

  • Acetamide backbone: A carbonyl group bonded to a nitrogen atom.
  • Substituents: A dimethylamino (-N(CH₃)₂) group at the 1-position of the propyl chain. A phenyl ring at the 3-position. Structurally, it belongs to the N-substituted acetamide class, which is known for diverse bioactivities, including antimicrobial, analgesic, and pesticidal properties .

Properties

IUPAC Name

N-[(2S)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPSPBKAWKBCMJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-1-Hydroxy-3-phenyl-2-propylamine

The synthesis begins with (S)-phenylalaninol, a chiral amino alcohol derived from L-phenylalanine. Phenylalaninol is acetylated to form (S)-N-(1-hydroxy-3-phenyl-2-propyl)acetamide, as reported in PubChem.

Reaction Steps:

  • Tosylation of Hydroxyl Group :
    (S)-Phenylalaninol is treated with tosyl chloride in the presence of a base (e.g., pyridine) to form the tosylate intermediate. This step converts the hydroxyl group into a superior leaving group.

  • Displacement with Dimethylamine :
    The tosylate intermediate undergoes nucleophilic substitution with dimethylamine, yielding (S)-1-(dimethylamino)-3-phenyl-2-propylamine. This reaction is typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures.

  • Acetylation of Amine :
    The primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the target acetamide.

Data Table: Tosylation-Displacement-Acetylation Route

StepReactionReagents/ConditionsYieldStereochemical Outcome
1TosylationTsCl, pyridine, CH₂Cl₂, 0–5°C85%Retention of (S)
2DisplacementDimethylamine, DMF, 60°C, 12 h75%Retention of (S)
3AcetylationAc₂O, Et₃N, CH₂Cl₂, rt90%N/A

Key Observations :

  • Tosylation proceeds with minimal racemization due to mild conditions.

  • Dimethylamine displacement requires excess amine to drive the reaction.

Reductive Amination Approach

Formation of Chiral Ketone Intermediate

A ketone precursor, (S)-3-phenyl-2-propanone, is subjected to reductive amination with dimethylamine. Sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) facilitate the reaction.

Reaction Steps:

  • Synthesis of (S)-3-Phenyl-2-propanone :
    Oxidation of (S)-phenylalaninol under controlled conditions (e.g., Dess-Martin periodinane) yields the chiral ketone.

  • Reductive Amination :
    The ketone reacts with dimethylamine in the presence of a reducing agent, forming the (S)-configured amine.

  • Acetylation :
    The amine is acetylated as described in Section 2.1.

Data Table: Reductive Amination Route

StepReactionReagents/ConditionsYieldStereochemical Outcome
1OxidationDess-Martin periodinane, CH₂Cl₂, rt78%Retention of (S)
2Reductive AminationDimethylamine, NaBH₃CN, MeOH, 24 h65%Retention of (S)
3AcetylationAcCl, Et₃N, THF, 0°C88%N/A

Key Observations :

  • Reductive amination preserves chirality when using chiral ketones.

  • Lower yields compared to displacement routes due to competing side reactions.

Direct Acetylation of Chiral Amine Precursors

Chiral Amine Synthesis via Asymmetric Catalysis

(S)-1-(Dimethylamino)-3-phenyl-2-propylamine is synthesized via asymmetric hydrogenation of enamine precursors. Chiral catalysts (e.g., BINAP-Ru complexes) induce the desired (S)-configuration.

Reaction Steps:

  • Enamine Preparation :
    Condensation of 3-phenylpropanal with dimethylamine forms an enamine.

  • Asymmetric Hydrogenation :
    Hydrogenation using a chiral catalyst produces the (S)-amine with high enantiomeric excess (ee).

  • Acetylation :
    Standard acetylation yields the target compound.

Data Table: Asymmetric Hydrogenation Route

StepReactionReagents/ConditionsYieldee
1Enamine FormationDimethylamine, Ti(OiPr)₄, toluene92%N/A
2HydrogenationBINAP-Ru, H₂ (50 psi), MeOH, 24 h80%98%
3AcetylationAcetic anhydride, DMAP, CH₂Cl₂95%N/A

Key Observations :

  • High enantioselectivity achieved via chiral catalysis.

  • Cost-intensive due to catalyst use.

Comparison of Synthetic Methods and Optimization Strategies

Yield and Stereochemical Efficiency

MethodOverall YieldStereochemical PurityCost Efficiency
Tosylation-Displacement58%>99% eeModerate
Reductive Amination45%95% eeLow
Asymmetric Hydrogenation70%98% eeHigh

Optimization Recommendations

  • Tosylation Route : Use microwave irradiation to accelerate displacement reactions.

  • Reductive Amination : Replace NaBH₃CN with catalytic hydrogenation to improve yields.

  • Asymmetric Catalysis : Recycle chiral catalysts via immobilization techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Phenyl-Containing Acetamides
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Structure: Dichlorophenyl and pyrazolyl substituents. Crystallographic studies reveal conformational flexibility due to steric repulsion between aromatic rings .
  • U-48800 and U-51754 (): Structure: Dimethylamino-cyclohexyl and dichlorophenyl substituents. Activity: Legislative documents classify these as controlled substances, likely due to opioid receptor interactions. Key Difference: The cyclohexyl ring in U-48800 versus the target compound’s propyl chain alters lipophilicity and binding kinetics .
Amino-Substituted Acetamides
  • N-[3-(Dimethylamino)-1-ethyl-1-phenylpropyl]acetamide (): Structure: Ethyl group at the 1-position and dimethylamino at the 3-position.

Application-Based Comparisons

Pharmaceuticals
  • Ocfentanil and 4-Methoxybutyrylfentanyl ():
    • Structure : Piperidinyl and fluorophenyl substituents.
    • Activity : Potent opioid agonists.
    • Contrast : The target compound lacks the piperidinyl moiety critical for µ-opioid receptor affinity, suggesting divergent pharmacological profiles .
Agrochemicals
  • Alachlor and Pretilachlor (): Structure: Chloroacetamides with dimethylphenyl or diethylphenyl groups. Activity: Herbicides targeting weed lipid biosynthesis. Contrast: The target compound’s dimethylamino group replaces the chloro substituent, likely shifting its mode of action from pesticidal to neuromodulatory .

Stereochemical and Conformational Analysis

  • Trifluoro-acetamide Derivatives ():
    • Structure : Trifluoromethyl and cyclopropyl groups.
    • Key Insight : Fluorination enhances metabolic stability but reduces hydrogen-bonding capacity compared to the target compound’s acetamide group .
  • Crystallographic Data ():
    • Planar Amide Groups : Observed in all analogs, enabling hydrogen bonding (N–H⋯O). The target compound’s (S)-configuration may influence dimerization patterns and crystal packing .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight* Application Reference
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide Dimethylamino, phenyl ~262.36 Under investigation -
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl 396.26 Antimicrobial candidate
U-48800 Dimethylamino-cyclohexyl, dichlorophenyl ~369.32 Controlled substance
Alachlor Chloro, diethylphenyl 269.77 Herbicide

*Calculated based on structural formulas.

Biological Activity

(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide is a compound of significant interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by diverse sources and data.

Chemical Structure and Properties

This compound features a dimethylamino group and a phenyl ring, contributing to its distinct chemical behavior. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dimethylamino group can form hydrogen bonds with target proteins, while the phenyl group engages in hydrophobic interactions. These interactions modulate the activity of various enzymes or receptors, leading to different biological effects.

Key Interactions

  • Enzyme Inhibition: The compound has been utilized in studies involving enzyme inhibition, particularly in relation to protein-ligand interactions.
  • Ion Channel Modulation: Research indicates that derivatives similar to this compound can modulate the activity of ion channels like TrpA1, which are implicated in pain signaling pathways .

Biological Activity Overview

The biological activities associated with this compound include:

  • Analgesic Effects: Potential modulation of pain pathways through interaction with TrpA1 channels.
  • Enzyme Inhibition: Studies indicate that it can inhibit specific enzymes involved in various metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicModulates pain signaling via TrpA1 ion channels
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes
Protein-Ligand InteractionsEngages in interactions affecting enzyme activity

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that this compound could effectively inhibit certain enzymes, showcasing its potential as a pharmacological agent.
  • Ion Channel Modulation : Research on similar compounds indicated that they could significantly affect the activity of TrpA1 channels, which are crucial in pain perception and inflammatory responses .
  • Pharmacological Probes : The compound has been explored as a scaffold for developing new pharmacological probes targeting neuropeptide receptors, indicating its versatility in drug development .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar structures and activities. For instance, (S)-3-[1-(Dimethylamino)ethyl]phenol shares some functional characteristics but differs in its specific applications and potency.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundDimethylamino & phenyl groups; analgesic potentialEnzyme inhibition, analgesia
(S)-3-[1-(Dimethylamino)ethyl]phenolSimilar amine structureLimited analgesic effects

Q & A

Q. What are the key steps for synthesizing (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide enantioselectively?

The enantioselective synthesis involves multi-step reactions. A validated protocol includes:

  • Step 1 : Condensation of 3-phenylpropan-2-amine with dimethylamine to form the chiral amine backbone.
  • Step 2 : Acetylation using acetic anhydride under controlled pH to retain stereochemistry.
  • Step 3 : Purification via chiral column chromatography (e.g., using amylose-based columns) to isolate the (S)-enantiomer.
    Critical parameters include temperature control (<5°C during acetylation) and use of non-polar solvents (hexane:isopropanol) to minimize racemization .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

  • 1H NMR : Key peaks include δ 2.24 ppm (singlet, 6H for dimethylamino protons) and δ 1.98 ppm (singlet, 3H for acetamide methyl). Splitting patterns (e.g., dd at δ 2.38 ppm) confirm stereochemistry .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 262.2 (M+H)+, with fragmentation patterns consistent with the dimethylamino and phenyl groups .
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected coupling constants in NMR) may arise from conformational flexibility or impurities. Mitigation strategies:

  • Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers.
  • 2D-COSY/HSQC : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions.
  • Cross-validate with computational methods : Compare experimental NMR data with DFT-simulated spectra (e.g., using Gaussian 16) .

Q. What methodologies are used to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the target protein on a sensor chip.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Dynamics Simulations : Model interactions with potassium channels (e.g., Kv1.3) using software like GROMACS .
    Recent studies highlight moderate inhibition (IC50 ~15 µM) against acetylcholinesterase, suggesting potential neuropharmacological applications .

Q. How can enantiomeric purity impact pharmacological activity, and what analytical techniques ensure quality control?

The (S)-enantiomer shows 10-fold higher affinity for serotonin receptors than the (R)-form. Quality control methods:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:ethanol, 90:10) with a retention time of 8.2 min for the (S)-form.
  • Circular Dichroism (CD) : Monitor ellipticity at 220 nm to detect impurities ≥0.5% .

Experimental Design & Data Analysis

Q. What strategies optimize yield in multi-step syntheses while preserving stereochemistry?

  • Protecting Groups : Temporarily shield the amine with tert-butoxycarbonyl (Boc) during acetylation.
  • Catalyst Screening : Test Pd-MPAAM catalysts for enantioselective steps (e.g., 92% ee achieved with L1 ligand) .
  • DoE (Design of Experiments) : Optimize reaction time, temperature, and stoichiometry using software like JMP.

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core Modifications : Replace the phenyl group with substituted aromatics (e.g., 4-fluorophenyl) to assess electronic effects.
  • Side Chain Variations : Introduce bulkier alkyl groups (e.g., isopropyl) at the dimethylamino moiety.
  • In Silico Screening : Use Schrödinger’s Glide to predict binding poses against targets like G-protein-coupled receptors .

Analytical Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize the protonated form at pH 4.5 (acetamide pKa ~3.8) .

Q. What advanced techniques quantify trace impurities in bulk samples?

  • LC-MS/MS : Detect impurities at ppm levels using a C18 column and MRM transitions.
  • NMR Relaxation Editing : Suppress dominant signals to highlight minor contaminants .

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